molecular formula C19H17F3N2O2S B2536552 2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851805-77-1

2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2536552
CAS RN: 851805-77-1
M. Wt: 394.41
InChI Key: BHZATNLLBOVJLP-UHFFFAOYSA-N
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Description

2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality 2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

This compound is part of a broader class of chemicals that are explored for their unique properties and potential applications in material science. For instance, derivatives of phenoxy and imidazolyl compounds have been studied for their ability to act as stabilizers, catalysts, or components in advanced materials.

  • UV-Light Stabilizers : Compounds similar to "2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone" have been synthesized for potential use as UV-light stabilizers in materials. These stabilizers can be copolymerized with engineering plastic monomers to enhance the durability and resistance of materials to UV degradation (Kuila et al., 1999).

  • Catalysis and Reaction Mechanisms : The study of imidazolium-based compounds, which share structural features with the target compound, has provided insights into catalytic processes and the formation of N-heterocyclic carbenes. Such research aids in understanding the mechanisms of reactions and the development of new catalytic materials (Liu et al., 2016).

Advanced Chemical Synthesis

Research into compounds with similar structures involves exploring their reactivity and potential for forming new chemical entities. This has implications for synthesizing novel materials or pharmaceuticals.

  • Metal-Free Catalytic Systems : Studies have shown that ionic liquids related to the given compound can promote free radical reactions, leading to efficient transformation processes. Such metal-free catalytic systems are valuable for green chemistry and sustainable processes (Yang et al., 2015).

  • Antiproliferative Activity : Derivatives containing similar structural motifs have been evaluated for their antiproliferative activity against cancer cells. This line of research is crucial for developing new therapeutic agents (Haridevamuthu et al., 2023).

Corrosion Inhibition

The structural features of the compound are found in molecules studied for their corrosion inhibition properties, which are important for protecting materials in industrial applications.

  • Corrosion Inhibition of Carbon Steel : Imidazole-based molecules, which share a resemblance to the given compound, have been applied as corrosion inhibitors for carbon steel. This research is vital for extending the life of materials in corrosive environments (Costa et al., 2021).

properties

IUPAC Name

2-phenoxy-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c20-19(21,22)15-6-4-5-14(11-15)13-27-18-23-9-10-24(18)17(25)12-26-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZATNLLBOVJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

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